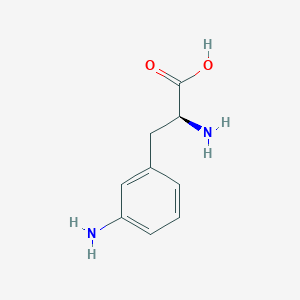

(S)-2-Amino-3-(3-aminophenyl)propanoic acid

描述

属性

IUPAC Name |

(2S)-2-amino-3-(3-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLYNVBJVVOUGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

(S)-2-Amino-3-(3-aminophenyl)propanoic acid: undergoes various types of chemical reactions:

Oxidation: The amino group can be oxidized to form corresponding amine oxides.

Reduction: The compound can be reduced to form simpler derivatives or intermediates.

Substitution Reactions: The amino groups can participate in substitution reactions with various reagents, leading to the formation of different products.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various acids and bases are commonly used in these reactions.

Major Products Formed: Products include amine oxides, reduced derivatives, and substituted compounds.

科学研究应用

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: It can be used in the study of amino acid metabolism and protein interactions.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

作用机制

The mechanism by which (S)-2-Amino-3-(3-aminophenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The amino groups can interact with enzymes and receptors, influencing biological processes.

Pathways Involved: These interactions can affect metabolic pathways, signaling cascades, and cellular functions.

相似化合物的比较

(S)-2-Amino-3-(3-aminophenyl)propanoic acid: is unique due to its specific structural features. Similar compounds include:

3-Aminophenylacetic acid: This compound lacks the amino group on the second carbon.

2-Amino-3-(4-aminophenyl)propanoic acid: This compound has the amino group on the fourth carbon instead of the third.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

(S)-2-Amino-3-(3-aminophenyl)propanoic acid, also known as 3-Aminophenylalanine, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.204 g/mol

- Density : 1.289 g/cm³

- Boiling Point : 388.6°C at 760 mmHg

The compound features an amino group, a propanoic acid backbone, and a phenyl group with an additional amino group at the meta position, which influences its chemical reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound can act as both an enzyme inhibitor and activator , modulating several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit dehydrogenase enzymes, impacting energy production pathways by disrupting the synthesis of fatty acids and aldehydes.

- Receptor Interaction : The compound's structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity.

Anticancer Activity

Research indicates that this compound may inhibit the growth of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines by disrupting metabolic pathways essential for cell proliferation.

Neuroprotective Effects

In animal models, high levels of phenylalanine and its derivatives have been associated with neurological deficits. However, this compound has shown potential in mitigating these effects by modulating neurotransmitter levels, particularly dopamine synthesis through inhibition of tyrosine hydroxylase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Neuroprotective | Mitigates neurological deficits in animal models | |

| Antimicrobial | Moderate activity against bacteria |

Case Study: Neurodegenerative Disease Research

A study focused on neurodegenerative diseases explored the potential of this compound in modulating pathways associated with amyloid-beta peptide cleavage. The findings suggested that the compound could influence proteolytic activity relevant to Alzheimer's disease treatment strategies .

准备方法

Multi-Step Chemical Synthesis from Benzene Derivatives

A common synthetic approach begins with benzene derivatives and involves several key steps:

Nitration of Benzene Derivatives: The process starts with nitration to introduce a nitro group at the meta position relative to the amino acid side chain. This is typically achieved by treating benzene or phenylalanine derivatives with nitric acid in a sulfuric acid medium at low temperatures (between -10 °C and -20 °C) to control regioselectivity and prevent over-nitration.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using catalytic hydrogenation, often employing palladium on charcoal under hydrogen atmosphere at mild temperatures (~50 °C). This step converts 3-nitrobenzene derivatives to 3-aminobenzene derivatives, essential for forming the aminophenyl moiety.

Protection and Deprotection of Amino Groups: To prevent side reactions during nitration and reduction, the amino group on the phenylalanine or intermediate is protected using well-established protecting groups (e.g., carbobenzoxy (Cbz), tert-butyloxycarbonyl (Boc)) following protocols described by Greene and McOmie. The protection is installed before nitration and removed after the reduction step to yield the free amine.

Formation of the Chiral Center: Starting from (L)- or (D)-phenylalanine ensures the chirality of the final product. The stereochemistry is preserved throughout the synthesis by careful control of reaction conditions and avoidance of racemization.

Detailed Process Example from Patent Literature

A patented method elucidates the preparation of enantiomerically pure 2-amino-3-(4-alkylaminophenyl)propanoic acids, which can be adapted for the 3-aminophenyl variant:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino group on phenylalanine | Use of protecting radical R, e.g., Cbz or Boc | Prevents side reactions during nitration |

| 2 | Nitration of protected phenylalanine | Nitric acid in sulfuric acid at -10 to -20 °C | Introduces nitro group meta to amino acid side chain |

| 3 | Conversion of nitro to amino group | Catalytic hydrogenation with Pd/C, 100 kPa H2, 50 °C, 2 h | Yields 3-aminophenyl derivative |

| 4 | Removal of protecting group | Standard deprotection methods (acidic or hydrogenolysis) | Restores free amino group |

| 5 | Purification | Recrystallization from 2-propanol or water | Ensures high purity and enantiomeric excess |

This process involves careful phase separations, solvent extractions, and drying under reduced pressure to isolate the product with high purity and yield.

Nucleophilic Aromatic Substitution Route

An alternative advanced synthetic route involves nucleophilic aromatic substitution (S_NAr) on nitro-substituted aromatic compounds:

Starting from an α-amino acid derivative such as N-Cbz-L-asparagine, a nucleophilic aromatic substitution is performed with ortho-fluoronitrobenzenes in the presence of triethylamine under reflux conditions. This reaction proceeds with high yields and regioselectivity.

Subsequent chemoselective reduction of the nitro group using tin dichloride yields the corresponding 3-aminophenyl-substituted amino acid derivatives.

Deprotection and further functionalization steps lead to the target (S)-2-Amino-3-(3-aminophenyl)propanoic acid.

This method offers a versatile approach with potential for structural modifications and analog synthesis.

Physico-Chemical Complex Formation for Purification

Recent studies have reported the synthesis of hexafluorosilicate complexes of 3-(3-aminophenyl)propionic acid derivatives, which can aid in purification and characterization:

The amino acid is reacted with 45% silicon hydrofluoric acid in methanolic solution to form hexafluorosilicate salts with near-quantitative yields.

These complexes exhibit defined solubility profiles (0.11–0.32 mol %) in water and are characterized by elemental analysis, IR, NMR, and mass spectroscopy.

While this method is more relevant to purification and characterization, it indirectly supports the preparation by providing a means to isolate and analyze the compound.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitration-Reduction with Protection/Deprotection | Protection of amino group → Nitration → Reduction → Deprotection | High stereochemical control, well-established protocols | Multi-step, requires careful temperature control |

| Nucleophilic Aromatic Substitution (S_NAr) | Reaction of amino acid derivative with fluoronitrobenzene → Reduction → Deprotection | High yields, regioselective, versatile for analogs | Requires specialized reagents, longer reaction times |

| Hexafluorosilicate Complex Formation | Reaction with silicon hydrofluoric acid for salt formation | Facilitates purification and characterization | Not a direct synthetic method for free acid |

Research Findings and Practical Considerations

Temperature Control: Low temperatures during nitration (-10 to -20 °C) are critical to avoid over-nitration and maintain regioselectivity.

Catalyst Choice: Palladium on charcoal is effective for selective nitro group reduction without affecting other functional groups.

Protecting Groups: The choice of protecting groups impacts the ease of installation and removal; Cbz and Boc are commonly used for amino acids.

Purification Techniques: Recrystallization from solvents like 2-propanol and water under reduced pressure drying yields pure, enantiomerically enriched products.

Yield Optimization: Industrial methods optimize solvent choice, catalyst loading, and reaction times to maximize yield and purity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-3-(3-aminophenyl)propanoic acid, and what reaction conditions are typically employed?

- Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature, achieving yields of 85–90% . Substitution reactions on aromatic rings (e.g., halogenation) may require sodium hydroxide or potassium carbonate in polar aprotic solvents . Multi-step protocols involving protection-deprotection strategies (e.g., Boc groups) are critical for preserving stereochemical integrity during synthesis . Reaction conditions often involve reflux in ethanol (80–88% yield) or hydrochloric acid (70–75% yield) for hydrolysis steps .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- NMR spectroscopy : For structural confirmation of the aromatic protons (δ 6.5–7.5 ppm) and chiral center .

- HPLC : Chiral columns (e.g., Chiralpak®) to verify enantiomeric purity .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M−H]⁻ peaks) .

- InChI/SMILES : Standard identifiers (e.g., InChIKey=PSPBMVIGHPBZQZ-LURJTMIESA-N) enable database validation .

Q. What are the primary research applications of this compound in biological systems?

- Answer :

- Enzyme studies : Used to probe substrate-binding pockets in enzymes like aminotransferases .

- Receptor ligands : Modifies activity of ionotropic receptors (e.g., AMPA/kainate receptors) via bioisosteric replacements .

- Drug development : Serves as a scaffold for antimicrobial or anti-inflammatory agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels across different methodologies?

- Answer : Systematic replication under controlled conditions (e.g., solvent purity, inert atmosphere) is essential. For example, NaBH₃CN-mediated reductions in show 85–90% yields, but deviations may arise from trace moisture. Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) . Statistical tools like Design of Experiments (DoE) can optimize variable interactions (temperature, stoichiometry) .

Q. What strategies are effective for achieving enantiomeric purity during synthesis?

- Answer :

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation steps .

- Analytical monitoring : Chiral HPLC with UV detection (λ = 254 nm) ensures >99% enantiomeric excess .

Q. How can computational modeling guide structural modifications for enhanced bioactivity?

- Answer :

- Molecular docking : Predict binding affinities to targets like peroxisome proliferator-activated receptors (PPARs) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Q. What methods optimize reaction conditions for scale-up synthesis while maintaining yield and purity?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。